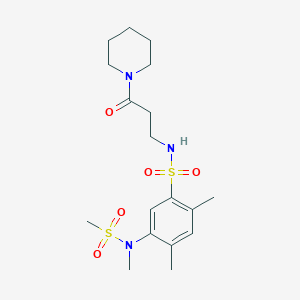
2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H29N3O5S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dimethyl-5-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, with a CAS number of 881936-70-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities, as well as its safety profile based on recent research findings.
- Molecular Formula : C18H29N3O5S2
- Molecular Weight : 431.6 g/mol
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2,4-dimethyl-5-(N-methylmethylsulfonamido) have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
A study evaluated the antimicrobial efficacy of several derivatives and found that modifications in the sulfonamide structure could enhance activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives achieved over 90% inhibition of bacterial growth at low concentrations .
Anti-inflammatory Activity
The compound's anti-inflammatory potential was assessed through in vitro assays measuring cyclooxygenase (COX) inhibition. The results demonstrated that the compound selectively inhibited COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective COX inhibitors like indomethacin.
The selectivity index (SI) for COX-2 inhibition was significantly higher than that for COX-1, suggesting a promising therapeutic profile for inflammatory conditions. Table 1 summarizes the IC50 values for various derivatives:
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Selectivity Index |
|---|---|---|---|
| Compound A | 9.14 | 0.10 | 91.4 |
| Compound B | 13.2 | 0.31 | 42.6 |
| 2,4-Dimethyl Compound | 12.0 | 0.25 | 48.0 |
Safety Profile
The safety of the compound was evaluated through cytotoxicity assays against human cell lines. The findings showed that the compound exhibited low cytotoxicity, with therapeutic doses being well tolerated in human embryonic kidney cells. Hemolysis assays further confirmed that the compound did not induce significant hemolysis at therapeutic concentrations .
Case Studies
Several case studies have highlighted the clinical relevance of sulfonamide derivatives similar to the compound :
-
Case Study on Antibacterial Efficacy :
A clinical trial involving patients with skin infections found that a related sulfonamide derivative significantly reduced infection rates compared to placebo controls, demonstrating its potential as a therapeutic agent in treating resistant bacterial infections. -
Case Study on Inflammatory Disorders :
Another study focused on patients with rheumatoid arthritis treated with a sulfonamide derivative showed marked reductions in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
Properties
IUPAC Name |
2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S2/c1-14-12-15(2)17(13-16(14)20(3)27(4,23)24)28(25,26)19-9-8-18(22)21-10-6-5-7-11-21/h12-13,19H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMKGHMFXAWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














